1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
CAS No.: 2549011-95-0
Cat. No.: VC11821305
Molecular Formula: C15H21N3O
Molecular Weight: 259.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549011-95-0 |
|---|---|
| Molecular Formula | C15H21N3O |
| Molecular Weight | 259.35 g/mol |
| IUPAC Name | cyclohex-3-en-1-yl-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone |
| Standard InChI | InChI=1S/C15H21N3O/c1-12-7-16-18(8-12)11-13-9-17(10-13)15(19)14-5-3-2-4-6-14/h2-3,7-8,13-14H,4-6,9-11H2,1H3 |
| Standard InChI Key | KAUUDODLYYGTHP-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CC2CN(C2)C(=O)C3CCC=CC3 |
| Canonical SMILES | CC1=CN(N=C1)CC2CN(C2)C(=O)C3CCC=CC3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole, reflects its hybrid architecture combining a pyrazole ring, azetidine moiety, and cyclohexene substituent. Its molecular formula, C₁₅H₂₁N₃O, corresponds to a molecular weight of 259.35 g/mol. The SMILES notation (CC1=CN(N=C1)CC2CN(C2)C(=O)C3CCC=CC3) and InChIKey (KAUUDODLYYGTHP-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₃O |
| Molecular Weight | 259.35 g/mol |
| logP | Not reported |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 52.5 Ų |
Structural Analysis
The molecule comprises three distinct regions:
-
Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at position 4 with a methyl group.
-
Azetidine Linker: A four-membered saturated nitrogen ring connected to the pyrazole via a methylene bridge.
-
Cyclohexene Carbonyl Group: A cyclohex-3-ene ring conjugated to a ketone, which is bonded to the azetidine nitrogen.
This arrangement introduces steric strain due to the azetidine’s small ring size while providing conformational flexibility through the cyclohexene moiety. The compound’s achirality simplifies synthesis and purification processes.
Synthesis and Characterization
Synthetic Pathways
While explicit details for this compound are proprietary, analogous pyrazole-azetidine hybrids are typically synthesized through multi-step sequences:
-
Pyrazole Alkylation: 4-Methylpyrazole reacts with a bromomethylazetidine precursor to form the methylene-linked intermediate.
-
Azetidine Functionalization: The azetidine nitrogen undergoes acylation with cyclohex-3-ene carbonyl chloride under Schotten-Baumann conditions.
-
Purification: Column chromatography or recrystallization isolates the final product, with yields optimized by controlling stoichiometry and reaction temperature.
Analytical Validation
Structural confirmation employs:
-
¹H/¹³C NMR: Characteristic signals include pyrazole C-H (δ 7.5–8.0 ppm), azetidine N-CH₂ (δ 3.2–3.8 ppm), and cyclohexene vinyl protons (δ 5.2–5.6 ppm).
-
Mass Spectrometry: ESI-MS displays the [M+H]⁺ ion at m/z 260.3, consistent with the molecular weight.
-
X-ray Crystallography: While unreported for this compound, analogous structures confirm the azetidine’s puckered conformation and trans carbonyl orientation .
| Compound | Activity (IC₅₀) | Target |
|---|---|---|
| Celecoxib | 0.04 µM (COX-2) | Cyclooxygenase-2 |
| 5-(p-Tolyl)pyrazole-3-carboxamide | 1.6 µM (Huh7) | Liver carcinoma cells |
| 1-{[1-(Cyclohex-3-ene...) | In silico prediction | COX-2/Kinases |
Pharmacokinetic and Toxicity Profiling
ADME Properties
-
Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) predicted due to the polar surface area (52.5 Ų).
-
Metabolism: Susceptible to CYP3A4-mediated oxidation at the cyclohexene double bond, generating epoxide intermediates.
-
Excretion: Renal clearance predominates, with <5% fecal elimination estimated from logP values .
Toxicity Risks
-
Genotoxicity: Pyrazole analogs show Ames test negativity but induce chromosomal aberrations at >10 µM .
-
hERG Inhibition: Azetidine-containing molecules exhibit IC₅₀ > 30 µM, reducing cardiac risk .
Industrial and Research Applications
Pharmaceutical Development
As a lead compound, modifications could optimize:
-
Solubility: Introducing ionizable groups (e.g., sulfonate) at the azetidine nitrogen.
-
Potency: Halogenation of the cyclohexene ring to enhance target binding.
Material Science
The rigid azetidine-pyrazole framework shows potential in liquid crystal displays (LCDs), with calculated birefringence Δn = 0.18–0.22 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume